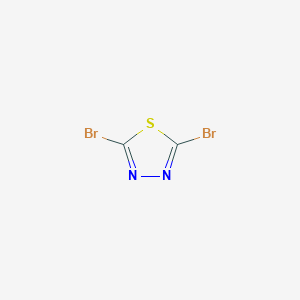

2,5-Dibromo-1,3,4-thiadiazole

Overview

Description

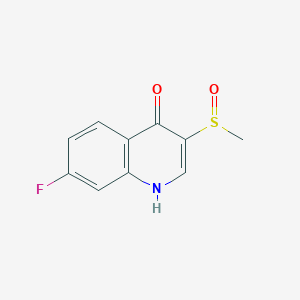

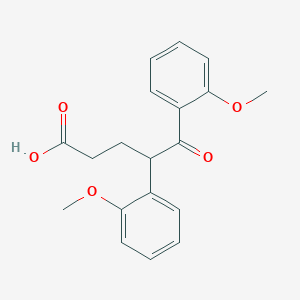

“2,5-Dibromo-1,3,4-thiadiazole” is a type of organic compound . It is a colorless to light yellow crystal with a pungent odor . It has a high density and a low melting point . At room temperature, it is almost insoluble in water but soluble in many organic solvents such as ether and chlorides .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of commercial diaminomaleonitrile . The conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .

Molecular Structure Analysis

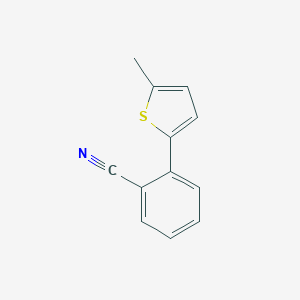

The molecular structure of “this compound” is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .

Chemical Reactions Analysis

“this compound” demonstrates various unique chemical properties, contributing to its utility in diverse applications. One of its prominent characteristics is its ability to participate in a variety of chemical reactions, making it a versatile tool in organic synthesis .

Physical And Chemical Properties Analysis

“this compound” is solid at room temperature, has low melting points, and is relatively stable under normal conditions . It is typically colorless and has a faint, distinctive odor .

Scientific Research Applications

Biological and Pharmacological Activities : 1,3,4-thiadiazole based compounds, including those with 2,5-disubstitution, have shown a range of biological activities. They exhibit anticancer properties against various human cancers and act as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. Additionally, they have been found to have effects on the central nervous system, including anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. The molecular targets of these compounds include enzymes like carbonic anhydrase, cyclooxygenase, neutral endopeptidase, aminopeptidase N, matrix metalloproteinases, phosphodiesterases, and c-Src/Abl tyrosine kinase (Matysiak, 2015).

Corrosion Inhibition : 2,5-disubstituted 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic environments. Certain derivatives, such as 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole and 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole, were found to be effective in inhibiting corrosion, particularly at certain concentrations. Their inhibition properties were studied using techniques like AC impedance and Density Functional Theory (DFT) (Bentiss et al., 2007).

Antimicrobial and Antiproliferative Agents : A study synthesized novel 2,5-disubstituted-1,3,4-thiadiazole derivatives and evaluated their antibacterial, antifungal, and antiproliferative activities. Some of these derivatives displayed promising biological activity, highlighting their potential as antimicrobial and antiproliferative agents (Rezki et al., 2015).

Cancer Cell Line Research : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for different biological properties. Some compounds showed high DNA protective ability against oxidative damage and exhibited cytotoxicity on cancer cell lines, such as PC-3 and MDA-MB-231. These findings suggest potential applications in cancer therapy (Gür et al., 2020).

Material Science Applications : Thiadiazole derivatives, including 2,5-disubstituted 1,3,4-thiadiazoles, have applications in material science. They are used as corrosion inhibitors, in photoconductivity, and in liquid crystals, demonstrating their versatility beyond pharmacological applications (Kemparajegowda et al., 2019).

Safety and Hazards

Future Directions

The future directions of “2,5-Dibromo-1,3,4-thiadiazole” research could involve its potential application in the development of new pesticides with novel structures and unique mechanisms of action . Furthermore, it could be a key starting material for producing thiadiazole-based therapeutic agents using cross-coupling reactions .

Mechanism of Action

Target of Action

2,5-Dibromo-1,3,4-thiadiazole is a type of electron donor-acceptor (D-A) system . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors . The primary targets of this compound are the electron acceptor groups in these systems .

Mode of Action

The compound interacts with its targets by donating electrons to the acceptor groups . This interaction results in changes to the optoelectronic and photophysical properties of the system . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles, increasing their reactivity in aromatic nucleophilic substitution reactions .

Biochemical Pathways

It’s known that the compound plays a role in photoredox catalysis , a process that enables organic transformations. This process is part of the larger biochemical pathway of photosynthesis, where light energy is converted into chemical energy.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . Its skin permeation is low, with a Log Kp of -6.07 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 1.58 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as an electron donor. By donating electrons to acceptor groups, the compound can influence the optoelectronic and photophysical properties of the system . This can lead to changes in the system’s fluorescence and photocatalytic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in aromatic nucleophilic substitution reactions is increased by the incorporation of bromine atoms . Additionally, the compound’s action as a photocatalyst is influenced by the presence of light . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name |

2,5-dibromo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2N2S/c3-1-5-6-2(4)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUBBRVPVSVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389099 | |

| Record name | 2,5-dibromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55981-29-8 | |

| Record name | 2,5-dibromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B346686.png)

![Methyl 5-(2-quinolinylmethoxy)-3-{[(trifluoromethyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B346748.png)